N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Crystallographic Analysis of Pyrazolo[1,5-a]Pyrimidine Core Architecture
The pyrazolo[1,5-a]pyrimidine core in this compound consists of a fused bicyclic system featuring a five-membered pyrazole ring and a six-membered pyrimidine ring. X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidines reveal bond lengths and angles consistent with delocalized π-electron systems. For example, the C–N bond lengths in the pyrimidine ring typically range between 1.32–1.38 Å, while the C–C bonds in the pyrazole moiety measure approximately 1.40–1.45 Å. These values align with aromatic character and partial double-bond localization.
The substituents at positions 2, 3, 5, and 7 introduce steric and electronic perturbations. The 4-methoxyphenyl group at position 2 adopts a near-planar orientation relative to the fused core, stabilized by weak C–H···π interactions between the methoxy oxygen and adjacent aromatic hydrogens. Similarly, the 4-ethoxyphenylamine group at position 7 forms intramolecular hydrogen bonds with the pyrimidine nitrogen, as evidenced by N–H···N distances of 2.65–2.70 Å in related structures.
Crystallographic data for comparable compounds show that methyl groups at positions 3 and 5 induce torsional strain, forcing the pyrazolo[1,5-a]pyrimidine core into a slightly non-planar conformation. This distortion creates a butterfly-like bending angle of 8–12° between the pyrazole and pyrimidine rings, which may influence molecular packing and solubility.
| Crystallographic Parameter | Value |
|---|---|
| Pyrazole C–N bond length | 1.38 ± 0.02 Å |
| Pyrimidine C–C bond length | 1.42 ± 0.03 Å |
| Core bending angle | 10.5° ± 1.2° |
| N–H···N hydrogen bond distance | 2.68 Å |
Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
¹H Nuclear Magnetic Resonance (NMR) spectroscopy of the compound reveals distinct splitting patterns for the methyl, methoxy, and ethoxy groups. The 3,5-dimethyl substituents generate two singlets at δ 2.32 ppm (3H, C3–CH₃) and δ 2.45 ppm (3H, C5–CH₃), with chemical shifts consistent with deshielding by adjacent electronegative nitrogen atoms. The 4-methoxyphenyl group exhibits characteristic aromatic protons as a doublet of doublets (δ 6.85–7.10 ppm, J = 8.5 Hz) and a methoxy singlet at δ 3.78 ppm.
¹³C NMR data corroborate the substitution pattern, with quaternary carbons in the pyrazolo[1,5-a]pyrimidine core appearing between δ 145–160 ppm. The ethoxy group’s methylene carbon resonates at δ 63.5 ppm, while its terminal methyl group appears at δ 14.2 ppm.
Fourier-Transform Infrared Spectroscopy (FT-IR) identifies key functional groups:
- N–H stretching vibrations at 3320 cm⁻¹ (amine group)
- C=N/C=C aromatic stretches at 1600–1480 cm⁻¹
- C–O–C asymmetric stretches at 1245 cm⁻¹ (methoxy) and 1190 cm⁻¹ (ethoxy)
Ultraviolet-Visible (UV-Vis) spectroscopy in ethanol shows absorption maxima at 265 nm (π→π* transitions in the aromatic system) and 310 nm (n→π* transitions involving lone pairs on the pyrimidine nitrogen).
| Spectroscopic Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.32 (C3–CH₃), δ 3.78 (OCH₃) |
| ¹³C NMR | δ 158.2 (C7–N), δ 63.5 (OCH₂CH₃) |
| FT-IR | 3320 cm⁻¹ (N–H), 1245 cm⁻¹ (C–O–C) |
| UV-Vis | λ_max = 265 nm, 310 nm |
Computational Modeling of Electronic Structure and Conformational Dynamics
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The HOMO is localized on the pyrazolo[1,5-a]pyrimidine core and 4-methoxyphenyl group, while the LUMO resides primarily on the pyrimidine ring and ethoxyphenylamine substituent. This orbital distribution suggests nucleophilic attack susceptibility at the pyrimidine C6 position.
Conformational analysis via molecular dynamics simulations identifies two stable rotamers for the ethoxyphenylamine group, differing by a 120° rotation around the C–N bond. The major conformer (75% population) stabilizes via intramolecular N–H···O hydrogen bonding between the amine hydrogen and ethoxy oxygen, with a computed bond distance of 2.1 Å.
Electrostatic potential maps highlight regions of high electron density (negative potential) around the methoxy and ethoxy oxygen atoms, which may facilitate intermolecular interactions in crystalline or solvated states.
| Computational Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Major conformer population | 75% |
| N–H···O bond distance (simulated) | 2.1 Å |
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4O2/c1-5-29-20-12-8-18(9-13-20)25-21-14-15(2)24-23-16(3)22(26-27(21)23)17-6-10-19(28-4)11-7-17/h6-14,25H,5H2,1-4H3 |
InChI Key |
ZQQHVSNFEGTPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Framework Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. For N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, the preferred route involves reacting 3,5-dimethyl-1H-pyrazol-5-amine with ethyl 4-methoxyphenylacetate under acidic conditions (HCl/EtOH, reflux, 12 h). This step yields 2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol as an intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃, 110°C, 6 h) to introduce reactivity at C7.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | HCl | p-TsOH | HCl |
| Solvent | Ethanol | Toluene | Ethanol |
| Temperature (°C) | 80 | 110 | 80 |
| Yield (%) | 68 | 52 | 68 |
Stepwise Synthetic Pathways
Nucleophilic Amination at C7
The chlorinated intermediate undergoes nucleophilic substitution with 4-ethoxyaniline to install the terminal amine group. This reaction is conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base at 65°C for 8–10 h. Microwave-assisted synthesis (100°C, 30 min) has been reported to improve yields to 78% while reducing byproduct formation.
Critical Considerations:
Regioselective Functionalization
Post-amination, the 4-methoxyphenyl group at C2 is introduced via Suzuki-Miyaura coupling using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a dioxane/water mixture (3:1). The aryl boronic acid derivative of 4-methoxyphenyl is coupled at 90°C for 12 h under inert atmosphere, achieving 72% yield.
Mechanistic Insight:
The catalytic cycle involves oxidative addition of the C2-chloro intermediate to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.
Process Optimization and Scalability
Solvent and Catalyst Screening
A comparative study of palladium catalysts revealed that Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) increases coupling efficiency to 81% by enhancing oxidative addition kinetics. Polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but promote degradation above 100°C.
Table 2: Catalyst Performance in Suzuki Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Dioxane/H₂O | 90 | 72 |
| Pd(dppf)Cl₂ | Toluene/EtOH | 85 | 81 |
| PdCl₂(PPh₃)₂ | DMF | 100 | 68 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity at 254 nm. Residual solvents are quantified via gas chromatography–mass spectrometry (GC-MS), with THF levels <50 ppm.
Applications and Derivative Synthesis
While the primary focus is synthesis, the compound’s structural features suggest potential as a kinase inhibitor or antimicrobial agent. Derivatives with modified ethoxy groups exhibit enhanced bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl substituent | Anticancer activity |
| N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Methoxy group on a different position | Neuroprotective properties |
A study published in 2023 explored the anticancer effects of this compound against various cancer cell lines. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
- Mechanism : The observed anticancer activity was attributed to apoptosis induction and cell cycle arrest.
Neuroprotective Properties
In addition to its anticancer effects, N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown neuroprotective properties. This is particularly relevant in studies involving neurodegenerative diseases where compounds targeting neuroinflammation are explored.
Key findings from recent research include:
- Cell Viability : The compound improved cell viability in neuronal cultures exposed to oxidative stress.
- Inflammatory Markers : A reduction in inflammatory markers was noted, suggesting a mechanism involving modulation of neuroinflammation.
Study on Anticancer Effects
A comprehensive study assessed the anticancer potential of this compound against different cancer cell lines. The results indicated significant cytotoxicity in both breast and lung cancer models.
Neuroprotective Study
Another research effort focused on the neuroprotective effects of similar pyrazolo derivatives. Key findings included enhanced neuronal survival and decreased levels of pro-inflammatory cytokines in models of oxidative stress.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
*Inferred based on structural similarity to MPZP.
Key Observations:
Substituent Position and Activity: The 2-position in the target compound is occupied by a 4-methoxyphenyl group, while anti-mycobacterial agents like Compound 34 place similar substituents at the 5-position . This positional difference may alter binding to biological targets. In contrast, the target compound’s 7-(4-ethoxyphenyl) group balances lipophilicity and aromatic interactions .
Fluorophenyl substituents (e.g., in Compound 34) introduce electron-withdrawing effects, which may improve metabolic stability .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | MPZP | Compound 34 |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~2.5 | ~2.9 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | Moderate* | High | Moderate |
*Ethoxy groups may undergo cytochrome P450-mediated oxidation.
Biological Activity
N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.46 g/mol |
| IUPAC Name | This compound |
| InChI Key | MPODYFBBTCNTCO-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, a study synthesized several derivatives and tested their efficacy against various bacterial strains. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure can enhance antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, some derivatives have also shown antifungal activity. The mechanism of action appears to involve the disruption of fungal cell membranes and inhibition of fungal growth. Specific studies reported that pyrazolo[1,5-a]pyrimidine derivatives inhibited the growth of Candida species effectively .
Anticancer Activity
The anticancer potential of this compound has been explored in several preclinical studies. These studies indicate that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been shown to target BRAF(V600E) and EGFR pathways effectively .
Case Study: Inhibition of Cancer Cell Lines
A notable case study involved testing this compound against various cancer cell lines. The results showed a significant reduction in cell viability in breast cancer and prostate cancer cell lines at micromolar concentrations. The compound's IC50 values were comparable to established anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been documented. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.
- Biofilm Disruption : Its antibiofilm properties suggest it can interfere with bacterial communication systems (quorum sensing) .
Q & A
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A common approach includes cyclization of precursors such as substituted pyrazoles and pyrimidines under reflux conditions. For example, ethanolic solutions (60–80°C) with amines like 4-ethoxyaniline are used for nucleophilic substitution at the 7-position . Catalysts (e.g., palladium for cross-coupling) and inert atmospheres (N₂/Ar) are critical for minimizing side reactions . Purification via column chromatography (gradient elution with EtOAC/light petroleum) ensures high yields (>60%) .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and assess purity (e.g., δ ~11.89 ppm for NH protons in DMSO-d₆) .
- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding (N–H⋯N) and dihedral angles between aromatic rings (e.g., 12.8° twist in pyrimidine-phenyl planes) .
- HRMS/IR : Validates molecular weight (e.g., 363.4 g/mol) and functional groups (e.g., C–F stretches at 1244 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits:
- Enzyme inhibition : Potent activity against kinases (IC₅₀ < 1 µM in vitro) due to the trifluoromethyl group enhancing binding affinity .
- Anticancer potential : Apoptosis induction in leukemia cell lines (e.g., IC₅₀ = 2.5 µM in HL-60) via pyrimidine core interactions with DNA topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, while ethanol minimizes side-product formation .
- Catalyst screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency (>80% yield) for aryl-aryl bond formation .
- Temperature control : Maintaining 60–80°C prevents thermal degradation of the pyrazolo[1,5-a]pyrimidine core .
Q. What mechanistic insights explain substituent-dependent bioactivity variations?
- Electron-withdrawing groups (e.g., CF₃) : Increase metabolic stability and kinase binding via hydrophobic interactions (ΔG = -9.2 kcal/mol in docking studies) .
- Methoxy vs. ethoxy substituents : Ethoxy groups enhance solubility (logP = 2.1 vs. 3.5 for methoxy) but reduce membrane permeability, affecting cellular uptake .
Q. How should researchers resolve contradictions in reported biological data across studies?
Q. What advanced methodologies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirms target protein stabilization (ΔTm ≥ 4°C) upon compound treatment .
- Click chemistry probes : Azide-tagged derivatives enable pull-down assays to identify off-target interactions .
Methodological Considerations
Q. How to design dose-response studies for assessing therapeutic windows?
- In vitro : Use 10-point dilution series (0.1–100 µM) in triplicate, with viability assays (MTT/Alamar Blue) and LC₅₀/EC₅₀ calculations .
- In vivo : Start with 10 mg/kg (oral) in murine models, monitoring hepatic enzymes (ALT/AST) for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
